molecular formula C6H10N2O5 B098049 Glycyl-D-aspartic acid CAS No. 17343-03-2

Glycyl-D-aspartic acid

Cat. No.: B098049
CAS No.: 17343-03-2
M. Wt: 190.15 g/mol
InChI Key: SCCPDJAQCXWPTF-GSVOUGTGSA-N
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Description

Glycyl-D-aspartic acid is a biochemical used for proteomics research . It has a molecular weight of 190.2 and a molecular formula of C6H10N2O5 .


Synthesis Analysis

The synthesis of this compound involves complex biochemical processes. For instance, a study mentioned the use of a cyclic RGD peptide for the synthesis of uniform and stable one-dimensional CdTe nanostructures in an aqueous solution .


Molecular Structure Analysis

The molecular structure of this compound is complex and involves various chemical bonds. The molecular formula is C6H10N2O5 , indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms.


Chemical Reactions Analysis

The chemical reactions involving this compound are complex and can vary based on the conditions. For instance, a study mentioned the reaction between this compound and ninhydrin, which was catalyzed by cationic gemini surfactants .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be influenced by various factors. For instance, a study mentioned the determination of the stepwise dissociation constants of glycyl-L-aspartic acid at different temperatures and ionic strengths .

Scientific Research Applications

  • Neuroprotective Effects : Glycyl-D-aspartic acid has shown potential in neuroprotection. For example, a study by Bashun et al. (2013) investigated the effects of a related dipeptide, glycyl-proline, on neuroactive amino acids in rats after brain ischemia. It was found that intranasal administration of this dipeptide had a protective anti-ischemic effect (Bashun et al., 2013).

  • Biochemical Properties and Synthesis : Kumar et al. (2017) provided a comprehensive overview of aspartic acid, discussing its synthesis, roles, and forms including D-aspartic acid, which is relevant to this compound. This review offers insights into the biochemical aspects of aspartic acid components of the dipeptide (Kumar et al., 2017).

  • Crystal Structure Analysis : Eggleston and Hodgson (2009) conducted a study on the crystal structure of glycyl-L-aspartic acid, providing insights into its molecular conformation and bonding characteristics. Such information is crucial for understanding the dipeptide's behavior in various applications (Eggleston & Hodgson, 2009).

  • Thermodynamic Properties : Research by Koohyar et al. (2020) focused on the acid dissociation constants and thermodynamic properties of glycyl-aspartic acid, emphasizing its chemical behavior in different conditions, which is essential for its application in scientific research (Koohyar et al., 2020).

  • Reaction Kinetics and Catalysis : A study by Akram et al. (2015) investigated the catalytic effect of cationic gemini micelles on the reaction rate of this compound, highlighting the dipeptide's behavior in chemical reactions, which can be applied in various biochemical and industrial processes (Akram et al., 2015).

Future Directions

The future research directions for Glycyl-D-aspartic acid are promising. For instance, a study mentioned the antimicrobial, antibiofilm, and anticancer potentials of Glycyl-Arginine and Lysyl-Aspartic acid dipeptides . This suggests that this compound could have potential applications in various fields, including medicine and biotechnology.

Properties

IUPAC Name

(2R)-2-[(2-aminoacetyl)amino]butanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O5/c7-2-4(9)8-3(6(12)13)1-5(10)11/h3H,1-2,7H2,(H,8,9)(H,10,11)(H,12,13)/t3-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCCPDJAQCXWPTF-GSVOUGTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)NC(=O)CN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H](C(=O)O)NC(=O)CN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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